2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid structure
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid structure
An In-Depth Technical Guide to 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid: Synthesis, Characterization, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid groups on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable synthon for developing novel bioactive molecules. This document will detail its molecular structure, physicochemical properties, prevalent synthetic methodologies with mechanistic insights, analytical characterization techniques, and significant applications. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is a trifluoromethyl-substituted pyridine derivative.[1] Its structure features a pyridine ring substituted at the C2 position with a chlorine atom, the C4 position with a carboxylic acid group, and the C5 position with a trifluoromethyl group.
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IUPAC Name : 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
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Synonym : 2-chloro-5-(trifluoromethyl)isonicotinic acid[2]
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Molecular Weight : 225.55 g/mol [2]
Caption: 2D Structure of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are critical for designing experimental protocols, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 225.55 g/mol | [2] |
| Molecular Formula | C7H3ClF3NO2 | [2][3] |
| Appearance | Solid | |
| Melting Point | 173-178 °C | |
| SMILES | OC(=O)C1=CC(Cl)=NC=C1C(F)(F)F | [3] |
| InChI Key | RMSKYTKOFDQVEL-UHFFFAOYSA-N |
The Role of Key Structural Features
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into a molecule can significantly enhance properties such as metabolic stability, bioavailability, and lipophilicity, which are crucial for developing more effective drugs.[4] The chlorine atom and carboxylic acid group provide reactive handles for further chemical modification, allowing this compound to serve as a versatile scaffold in the synthesis of more complex molecules. The pyridine ring itself is a common motif in many natural products and pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key biological interactions.[5]
Synthesis and Mechanistic Insights
Common Synthetic Routes for the TFMP Core
The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a critical intermediate for numerous agrochemicals and pharmaceuticals.[6][7] Its synthesis is often achieved starting from 3-picoline (3-methylpyridine). One robust industrial method involves a one-step, high-temperature, vapor-phase chlorination and fluorination process.[1][7]
This process, while efficient for large-scale production, can lead to the formation of multi-chlorinated by-products.[1] An alternative, multi-step approach involves the initial chlorination of 3-picoline to form 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorine/chlorine exchange reaction to yield the desired 2-chloro-5-(trifluoromethyl)pyridine.[1][8]
Caption: General synthetic workflow for TFMP derivatives.
Postulated Synthesis of the Carboxylic Acid
Starting from the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, the introduction of the carboxylic acid group at the C4 position can be envisioned through several organometallic strategies. A plausible route would involve a directed ortho-metalation approach or a halogen-metal exchange followed by carboxylation.
Step-by-Step Hypothetical Protocol:
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Lithiation: Treat 2-chloro-5-(trifluoromethyl)pyridine with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base would selectively deprotonate the C4 position, which is activated by the adjacent nitrogen and chloro-substituents.
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Carboxylation: The resulting lithiated intermediate is then quenched with a source of carbon dioxide, such as dry ice (solid CO2) or by bubbling CO2 gas through the solution.
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Acidic Workup: The reaction is subsequently quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.
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Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the Cl, CF3, and COOH groups. |
| ¹³C NMR | Resonances for all seven carbon atoms. The carbon of the CF3 group will appear as a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z corresponding to 225.55, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% intensity of M+). |
| HPLC | A single major peak under appropriate conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with formic acid), indicating high purity. |
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine moiety is a privileged structure in modern chemistry.[1] Compounds derived from 2-chloro-5-(trifluoromethyl)pyridine are integral to the synthesis of numerous high-value products.
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Herbicides : It is a key intermediate for aryloxyphenoxypropionate herbicides like Fluazifop-butyl, which are used to control grass weeds.[1][6]
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Insecticides : It serves as a precursor for insecticides such as Fipronil and Chlorfluazuron.[6]
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Fungicides : The related compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a metabolite of the fungicide Fluopyram.[1][9]
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Pharmaceuticals : While many TFMP-containing drugs are in clinical trials, the scaffold is being actively investigated for developing antiviral and antitumor agents.[4] The carboxylic acid functionality of the title compound provides a crucial attachment point for building more complex pharmaceutical candidates.
Safety, Handling, and Storage
Proper safety protocols are mandatory when handling this compound and its precursors.
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Hazard Identification : 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid is classified as an irritant, causing skin and serious eye irritation.[10] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is harmful if swallowed or inhaled.[11][12][13]
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Handling : Use in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10][11][14] Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling.[10][11]
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Storage : Store in a cool, dry, and well-ventilated place.[10][11][14] Keep the container tightly closed when not in use.[10][11][14]
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First Aid :
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In case of skin contact : Wash with plenty of soap and water.[10][14]
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In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][14]
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If inhaled : Remove the victim to fresh air and keep at rest in a comfortable breathing position.[10]
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If swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[11]
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References
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- 3. 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
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- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. synquestlabs.com [synquestlabs.com]
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